molecular formula C11H18ClNO B2539914 2-Amino-2-mesitylethan-1-ol hydrochloride CAS No. 2172054-14-5

2-Amino-2-mesitylethan-1-ol hydrochloride

Cat. No.: B2539914
CAS No.: 2172054-14-5
M. Wt: 215.72
InChI Key: AXHXXVXJMKEKKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-2-mesitylethan-1-ol hydrochloride is a chemical compound with the molecular formula C11H18ClNO and a molecular weight of 215.72 g/mol . It is a derivative of mesitylene, featuring an amino group and a hydroxyl group attached to an ethan-1-ol backbone. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-mesitylethan-1-ol hydrochloride typically involves the reaction of mesityl oxide with ammonia and formaldehyde under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. The reaction conditions often include a temperature range of 50-70°C and a pH of around 7-8 to ensure optimal yield .

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The raw materials are fed into the reactor at controlled rates, and the product is continuously extracted and purified using techniques such as crystallization and filtration .

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-mesitylethan-1-ol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Amino-2-mesitylethan-1-ol hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-2-mesitylethan-1-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The amino and hydroxyl groups enable the compound to form hydrogen bonds and electrostatic interactions with these targets, modulating their activity. This can lead to changes in biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-2-phenylethan-1-ol hydrochloride
  • 2-Amino-2-(4-methylphenyl)ethan-1-ol hydrochloride
  • 2-Amino-2-(3,5-dimethylphenyl)ethan-1-ol hydrochloride

Uniqueness

2-Amino-2-mesitylethan-1-ol hydrochloride is unique due to the presence of the mesityl group, which imparts distinct steric and electronic properties. This makes it particularly useful in applications where specific interactions with molecular targets are required .

Properties

IUPAC Name

2-amino-2-(2,4,6-trimethylphenyl)ethanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO.ClH/c1-7-4-8(2)11(9(3)5-7)10(12)6-13;/h4-5,10,13H,6,12H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXHXXVXJMKEKKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)C(CO)N)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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